molecular formula C5H12SSn B14491085 (Ethenylsulfanyl)(trimethyl)stannane CAS No. 64532-43-0

(Ethenylsulfanyl)(trimethyl)stannane

Cat. No.: B14491085
CAS No.: 64532-43-0
M. Wt: 222.93 g/mol
InChI Key: ZHOZTQJXBXEGGU-UHFFFAOYSA-M
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Description

(Ethenylsulfanyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and an ethenylsulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethenylsulfanyl)(trimethyl)stannane can be synthesized through various methods, including stannylation reactions. One common approach involves the reaction of alkyl bromides or iodides with hexamethyldistannane under transition metal-free conditions. This method is operationally convenient and offers good functional group tolerance . Another method involves the palladium-catalyzed hydrostannation of alkenes, which provides high stereo- and regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale stannylation reactions using hexamethyldistannane as a precursor. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(Ethenylsulfanyl)(trimethyl)stannane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The ethenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various organotin oxides, hydrides, and substituted organotin compounds, which have diverse applications in organic synthesis and materials science .

Scientific Research Applications

(Ethenylsulfanyl)(trimethyl)stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of (Ethenylsulfanyl)(trimethyl)stannane involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Trimethyltin chloride: An organotin compound with similar applications in organic synthesis.

    Hexamethyldistannane: A precursor used in the synthesis of various organotin compounds.

    Vinyltrimethylstannane: Another organotin compound used in organic synthesis.

Uniqueness

(Ethenylsulfanyl)(trimethyl)stannane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .

Properties

CAS No.

64532-43-0

Molecular Formula

C5H12SSn

Molecular Weight

222.93 g/mol

IUPAC Name

ethenylsulfanyl(trimethyl)stannane

InChI

InChI=1S/C2H4S.3CH3.Sn/c1-2-3;;;;/h2-3H,1H2;3*1H3;/q;;;;+1/p-1

InChI Key

ZHOZTQJXBXEGGU-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(C)SC=C

Origin of Product

United States

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